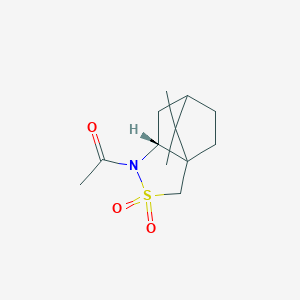

N-Acetyl-(2R)-bornane-10,2-sultam

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(5R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3/t9?,10-,12?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECARJHVTMSYSJ-SQLBVSGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H]2CC3CCC2(C3(C)C)CS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Stability of N-Acetyl-(2R)-bornane-10,2-sultam

[1][2]

Executive Summary

N-Acetyl-(2R)-bornane-10,2-sultam is a privileged chiral reagent derived from camphor.[1][2] It serves as the activated N-acyl derivative of Oppolzer’s sultam, a sulfonamide-based auxiliary.[1][2] Unlike oxazolidinones (Evans auxiliaries), the sultam scaffold offers a distinct steric environment due to the rigid bicyclic bornane skeleton and the gem-dimethyl bridge, often providing superior facial discrimination in specific aldol, alkylation, and Diels-Alder reactions.[1][2] Its value lies in its crystallinity (facilitating purification without chromatography) and its non-destructive cleavage , allowing for high recovery rates of the expensive chiral auxiliary.[2]

Molecular Architecture & Physicochemical Profile[3]

The reagent consists of a bornane skeleton fused to a sultam (cyclic sulfonamide) ring.[2] The N-acetyl group is the site of reactivity.[2] The sulfonyl group (

Key Chemical Identifiers[1][2][4][5]

| Property | Detail |

| IUPAC Name | 1-[(2S)-bornane-10,2-sultam]-1-ethanone |

| Common Name | N-Acetyl-(2R)-bornane-10,2-sultam; N-Acetyl-Oppolzer's Sultam |

| CAS Number | 141993-16-0 (N-acetyl derivative); 94594-90-8 (Parent Sultam) |

| Molecular Formula | |

| Molecular Weight | 257.35 g/mol |

| Chirality | Derived from (2R)-bornane-10,2-sultam (D-camphor derivative) |

Physical Properties[1][4]

| Parameter | Specification | Technical Note |

| Physical State | White Crystalline Solid | High crystallinity allows for enrichment of diastereomeric purity via recrystallization (often from EtOH or hexanes).[1][2] |

| Melting Point | 180–185 °C (Parent) | The N-acetyl derivative typically exhibits a distinct melting range, often slightly lower than the parent sultam, but remains a manageable solid at RT.[1][2] |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc | Low solubility in water and cold hexanes (useful for precipitation).[1][2] |

| Optical Rotation | Value typically measured in CHCl₃ ( |

Stability Profile & Handling

The stability of N-Acetyl-(2R)-bornane-10,2-sultam is dictated by the robustness of the sulfonamide bond versus the lability of the N-acyl bond.[1][2]

Thermal Stability

-

Status: High.

-

Mechanism: The bornane skeleton is thermally robust.[1][2] The reagent withstands reflux temperatures in standard organic solvents (THF, Toluene, Dichloromethane) without degradation.[2]

-

Storage: Stable at room temperature for years if kept dry.[1][2] No special cold storage is required, though

C is recommended for long-term archiving to prevent incidental hydrolysis.[1][2]

Hydrolytic Stability

-

Acidic Conditions: Stable. The sulfonamide linkage is resistant to dilute acids.[1][2]

-

Neutral Conditions: Stable. Resistant to atmospheric moisture.[1][2]

-

Basic Conditions (Controlled): The N-acyl bond is activated.[1][2] Weak bases (e.g.,

, DIPEA) are tolerated and used in enolization.[1][2] -

Basic Conditions (Strong/Nucleophilic): Unstable (By Design). The N-acyl bond is susceptible to nucleophilic attack by hydroxide (

), peroxide (

Chemical Compatibility Matrix

| Reagent Class | Compatibility | Interaction Note |

| Strong Lewis Acids ( | Compatible | Essential for chelation-controlled reactions (e.g., Mukaiyama aldol).[1][2] |

| Strong Bases ( | Compatible | Used to generate the enolate at |

| Nucleophiles ( | Reactive | Will cleave the auxiliary.[1][2] Use only when intended. |

Mechanistic Utility: The "Why"

The N-acetyl sultam operates via a chelating or dipole-controlled mechanism.[1][2] Upon enolization (e.g., with Lewis acids like

-

Rigid Scaffold: The bornane skeleton locks the conformation.[1][2]

-

Facial Shielding: The gem-dimethyl bridge blocks the "top" face (Re-face or Si-face depending on enantiomer), forcing the electrophile to approach from the opposite, unhindered face.[1][2]

-

Crystallinity: Unlike oils (common with some oxazolidinones), sultam intermediates often crystallize, allowing researchers to upgrade diastereomeric excess (de) simply by filtration.[1][2]

Diagram: The Sultam Stereocontrol Cycle

Caption: The cyclic workflow of the sultam auxiliary. Note the "Cleavage" step regenerates the Parent Sultam for reuse.[2]

Experimental Protocols

Synthesis of N-Acetyl-(2R)-bornane-10,2-sultam

Use this protocol to generate the reagent from the commercially available parent sultam.[1][2]

Reagents: (2R)-bornane-10,2-sultam (1.0 equiv), Sodium Hydride (NaH, 60% disp., 1.1 equiv), Acetyl Chloride (1.2 equiv), THF (anhydrous).[1][2]

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Deprotonation: Dissolve the parent sultam in anhydrous THF (

). Cool to -

Acylation: Add Acetyl Chloride dropwise at

C. Allow to warm to Room Temperature (RT) and stir for 2–4 hours. -

Quench & Workup: Quench with saturated

. Extract with EtOAc.[1][2] Wash organics with brine, dry over -

Purification: Recrystallize from Ethanol or Hexanes/EtOAc.

Cleavage and Recovery (Hydrolysis to Carboxylic Acid)

Use this protocol to release the chiral product and recover the auxiliary.

Reagents: Adduct (1.0 equiv), LiOH (2.0 equiv),

References

-

Oppolzer, W. (1987).[1][2] Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron. [1][2]

-

Weismiller, M. C., et al. (1990).[1][2] (-)-D-2,10-Camphorsultam.[1][2][7][8] Organic Syntheses, Coll. Vol. 8, p.76.

-

Sigma-Aldrich. (2024).[1][2][3] Product Specification: N-Acetyl-(2S)-bornane-10,2-sultam.

-

Cayman Chemical. (2024).[1][2] Safety Data Sheet: Camphorsultam Derivatives.

Sources

- 1. (-)-10,2-Camphorsultam | C10H17NO2S | CID 658384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Camphorsultam - Wikipedia [en.wikipedia.org]

- 3. (2S)-Bornane-10,2-sultam Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole2,2-dioxide , 98% , 107869-45-4 - CookeChem [cookechem.com]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. (-)-10,2-Camphorsultam [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Mechanism of Stereocontrol Using Bornane-10,2-Sultam Derivatives

[1][2]

Executive Summary

Bornane-10,2-sultam , commonly known as Oppolzer’s Sultam , represents a pinnacle of chiral auxiliary design.[1] Unlike acyclic auxiliaries that rely solely on conformational locking via chelation, the sultam leverages the rigid, bicyclic bornane skeleton to create a deep, highly defined chiral pocket. This guide dissects the mechanistic underpinnings of its facial selectivity, provides validated protocols for its application in asymmetric alkylation, and contrasts its utility with the Evans oxazolidinone class.[2]

Structural Fundamentals & Mechanistic Origin[2][4]

The efficacy of Oppolzer’s sultam arises from the convergence of conformational rigidity and stereoelectronic gating . The auxiliary is derived from camphor, inheriting the bulky bornane skeleton.

The "Chiral Wall" Architecture

The sultam skeleton features a fused

-

The gem-Dimethyl Bridge (C10): This group projects "upward" (endo), effectively blocking the top face of the molecule.[1]

-

The Sulfonyl Group (

): The oxygen atoms act as both steric barriers and coordination sites for metal cations (Li⁺, Na⁺, Ti⁴⁺).[1] -

The Nitrogen Lone Pair: In the

-enolate forms, the nitrogen atom is pyramidal (or planar depending on metal coordination), but the overall geometry forces the acyl group into a specific orientation.

The Stereochemical Model: Chelation vs. Dipole Alignment

Classically, the high diastereoselectivity (>98% d.e.) is explained via a metal-chelated transition state.[1]

-

The Chelation Model (Standard): When a Lewis acid (e.g.,

) or a metal cation ( -

Facial Discrimination: With the conformation locked, the electrophile is forced to approach from the face opposite to the bulky gem-dimethyl bridge and the sulfonyl oxygens. This is the

-exo face (often referred to as the "bottom" face in 2D representations).[1]

Critical Mechanistic Nuance: Recent kinetic studies by Collum et al. suggest that for Lithium enolates in solvating media (THF/HMPA), the mechanism may not involve a tight chelate but rather an open dimer where the sultam's dipole aligns to expose the re- or si-face purely through steric shielding of the endo face. However, for synthetic planning with Lewis acids (

,), the chelation model remains the most predictive tool.[1]

Visualization: The Stereocontrol Vector

The following diagram illustrates the steric blocking and the resultant electrophilic attack vector.

Caption: The gem-dimethyl bridge and sulfonyl group block the endo face, forcing the electrophile to attack the enolate from the exo (bottom) face.[1]

Key Reaction Classes

Asymmetric Alkylation

This is the most frequent application. The

-

Selectivity: Typically >90-99% d.e.[1]

-

Crystallinity: A major advantage of the sultam auxiliary is that the resulting alkylated products are often highly crystalline, allowing for purification to >99% d.e. via simple recrystallization, bypassing difficult chromatography.[1]

Diels-Alder Cycloaddition

The sultam is exceptionally effective for Lewis-acid catalyzed Diels-Alder reactions.[1]

-

Mediators:

or -

Mechanism: The Lewis acid chelates the acryloyl/crotonyl carbonyl and the upper sulfonyl oxygen. The diene approaches from the face opposite the sultam skeleton.

Experimental Protocols

Preparation of -Propionyl Sultam (Acylation)

Pre-requisite: Commercial (2S)-(-)-bornane-10,2-sultam.[1]

Reagents:

-

(2S)-(-)-Bornane-10,2-sultam (1.0 equiv)[1]

-

Propionyl chloride (1.2 equiv)[1]

-

NaH (1.2 equiv, 60% dispersion) or

-BuLi[1] -

THF (anhydrous)[1]

Protocol:

-

Deprotonation: Suspend NaH in THF at 0°C under Argon. Add the sultam solution dropwise. (Evolution of

gas). Stir for 1 hour until clear (formation of the sodium salt). -

Acylation: Add propionyl chloride dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 2–3 hours.

-

Workup: Quench with saturated

. Extract with DCM.[1] Wash with brine.[1] -

Purification: Recrystallize from Ethanol/Hexane.

-

Checkpoint: Product should be a white crystalline solid.[1]

-

Asymmetric Alkylation (The "Oppolzer Alkylation")

Reagents:

- -Propionyl sultam (1.0 equiv)[1]

- -BuLi (1.1 equiv, 2.5M in hexanes)[1]

-

HMPA or DMPU (2.0–3.0 equiv) Crucial for reactivity of the enolate

-

Alkyl Halide (e.g., Benzyl Bromide) (3.0 equiv)[1]

-

THF (anhydrous)[1]

Step-by-Step Methodology:

-

Enolization: Dissolve

-propionyl sultam in THF (0.1 M) and cool to -78°C . -

Base Addition: Add

-BuLi dropwise.[1] The solution may turn slight yellow. Stir for 1 hour at -78°C.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Why: Ensures complete formation of the Lithium (Z)-enolate.[1]

-

-

Cosolvent: Add HMPA (or DMPU) dropwise.[1]

-

Why: Disrupts Lithium aggregates, increasing the reactivity of the enolate without compromising stereocontrol (per Collum's mechanistic data).

-

-

Electrophile Addition: Add the alkyl halide (neat or in THF) dropwise.

-

Reaction: Stir at -78°C for 2–4 hours. Monitor by TLC.[1]

-

Note: Some unreactive electrophiles may require warming to -40°C, but this risks eroding d.e.[1]

-

-

Quench: Add saturated

at -78°C. -

Purification: Flash chromatography or Recrystallization.[1]

Cleavage & Recovery (The Cycle)[2][5]

The economic viability of the sultam relies on its recovery. Unlike Evans auxiliaries which can be prone to hydrolysis during workup, the sultam sulfonamide bond is robust, requiring specific conditions for cleavage.[1]

| Method | Reagents | Product Outcome | Recovery of Sultam |

| Hydrolysis | Chiral Carboxylic Acid | >95% (Intact) | |

| Reductive | Chiral Primary Alcohol | >90% (Intact) | |

| Transesterification | Chiral Ester | >85% (Intact) |

Workflow Visualization:

Caption: The closed-loop cycle of the Oppolzer sultam, highlighting the critical recovery step.

Comparative Analysis: Sultam vs. Evans Oxazolidinone[3][4][5][6]

While both are "gold standards," they serve slightly different niches.[1]

| Feature | Oppolzer's Sultam | Evans Oxazolidinone |

| Crystallinity | Superior. Products often crystallize, enabling non-chromatographic purification.[1] | Moderate. Often requires column chromatography.[1] |

| Stereoselectivity | Excellent (>98:2 typical).[1][3] | Excellent (>98:2 typical).[1][3] |

| Cleavage | Harder.[1] Requires stronger bases or reduction.[1] Sulfonamide bond is very stable.[1] | Easier. Hydrolysis is mild ( |

| Atom Economy | Lower (Molecular weight ~215 g/mol ).[1] | Higher (Molecular weight ~177 g/mol for Benzyl).[1] |

| Industrial Use | Preferred when chromatography is impossible (scale-up).[1] | Preferred for ease of cleavage in small-scale discovery.[1] |

References

-

Oppolzer, W., Moretti, R., & Thomi, S. (1989).[1] "Asymmetric alkylation of N-acyl-sultams: a general route to enantiomerically pure, crystalline

-substituted carboxylic acids." Tetrahedron Letters, 30(41), 5603-5606.[1] -

Oppolzer, W. (1987).[1] "Camphor derivatives as chiral auxiliaries in asymmetric synthesis." Pure and Applied Chemistry, 59(3), 399-408.[1] [1]

-

Bauer, T. (2012).[1] "Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary." Current Organic Synthesis, 9(1).

-

Rutherford, J. L., & Collum, D. B. (2011).[1] "Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity." Journal of the American Chemical Society, 133(49), 19936–19946.[1]

-

Sullivan, R. J., & Newman, S. G. (2018).[1] "Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer’s sultam." Chemical Science, 9, 3122-3130.[1]

The Enduring Legacy of the Sultam: A Technical Guide to Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a constant and critical challenge. Among the arsenal of synthetic tools available, chiral auxiliaries have long stood as a reliable and powerful method for achieving high levels of stereocontrol. This in-depth technical guide delves into the history, mechanistic underpinnings, and practical applications of one of the most successful and enduring classes of chiral auxiliaries: the sultams. With a particular focus on the seminal work of Oppolzer and the development of the camphorsultam auxiliary, this guide provides not only a historical perspective but also actionable, field-proven insights and detailed protocols to empower your own synthetic endeavors.

Introduction: The Power of the Chiral Auxiliary

In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert or even harmful compound, the ability to selectively produce a single enantiomer is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. Following the reaction, the auxiliary is cleaved, yielding the desired enantiomerically enriched product, and can often be recovered for reuse.

Sultams, which are cyclic sulfonamides, have emerged as a particularly robust and versatile class of chiral auxiliaries. Their rigid bicyclic structure, derived from readily available natural products like camphor, provides a well-defined chiral environment that effectively shields one face of a reactive intermediate, thereby dictating the stereochemical outcome of a reaction.

A Historical Perspective: The Rise of Oppolzer's Camphorsultam

The story of sultam-based asymmetric synthesis is inextricably linked with the pioneering work of Wolfgang Oppolzer. In the 1980s, Oppolzer and his group introduced the bornane-10,2-sultam, commonly known as Oppolzer's camphorsultam, a chiral auxiliary derived from naturally occurring (+)- or (-)-camphor-10-sulfonic acid.[1] This development marked a significant milestone in the field of asymmetric synthesis.

The genius of Oppolzer's design lies in the rigid, C2-symmetric framework of the camphorsultam. This rigidity minimizes conformational ambiguity in the transition state of reactions, leading to highly predictable and reproducible stereochemical outcomes. Furthermore, the products derived from sultam-mediated reactions are often crystalline, facilitating purification by simple recrystallization.

The versatility of Oppolzer's camphorsultam was quickly demonstrated in a wide array of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Diels-Alder cycloadditions, solidifying its status as a premier chiral auxiliary in the synthetic chemist's toolbox.

The Heart of the Matter: Mechanistic Insights and Stereochemical Control

The remarkable stereodirecting power of Oppolzer's camphorsultam has been the subject of extensive mechanistic investigation. Early models often invoked chelation control, where a metal cation coordinates to both the carbonyl oxygen of the N-acylsultam and one of the sulfonyl oxygens, creating a rigid, five- or six-membered ring that dictates the trajectory of the incoming electrophile.

However, more recent and detailed studies, including spectroscopic and computational analyses, have revealed a more nuanced picture.[2] It is now widely accepted that the primary source of stereocontrol emanates from the inherent chirality and conformational rigidity of the sultam ring itself, rather than solely from chelation.

The Prevailing Stereochemical Model

The current understanding posits that the N-acylsultam adopts a conformation where one of the sulfonyl oxygens effectively blocks one face of the enolate. The incoming electrophile is then directed to the less sterically hindered face, leading to the observed high diastereoselectivity.

The following diagram illustrates the generally accepted transition state model for the alkylation of an N-acyl camphorsultam enolate.

Sources

Technical Guide: (2R) vs. (2S) N-Acetyl Bornane Sultam Isomers in Asymmetric Synthesis

The following technical guide provides an in-depth analysis of the (2R) and (2S) N-acetyl bornane sultam isomers, focusing on their structural divergence, mechanistic role in asymmetric induction, and practical application in drug development.

Executive Summary

The N-acetyl bornane sultams (Oppolzer’s sultams) are privileged chiral auxiliaries derived from camphor. They are critical tools in drug development for establishing absolute stereochemistry during C-C bond-forming reactions. The distinction between the (2R) and (2S) isomers is not merely nomenclatural; it dictates the "handedness" of the synthetic pathway. The (2R)-isomer (derived from

Structural & Stereochemical Foundation

Origin and Nomenclature

The bornane sultam skeleton is synthesized via the sulfonation of camphor. The absolute configuration of the auxiliary is inherited directly from the chiral pool starting material.

-

(2R)-N-Acetyl Bornane Sultam:

-

Source: Derived from

-Camphor (L-Camphor). -

Common Name:

- -

Stereochemical Descriptor:

. -

Function: Typically directs electrophilic attack to the Re-face of the enolate (depending on the specific reaction transition state).

-

-

(2S)-N-Acetyl Bornane Sultam:

-

Source: Derived from

-Camphor (D-Camphor). -

Common Name:

- -

Stereochemical Descriptor:

. -

Function: Provides access to the mirror-image product relative to the (2R) variant.

-

The Sultam Scaffold

The utility of these isomers stems from the rigid bicyclic bornane framework fused to a cyclic sulfonamide.

-

Conformational Rigidity: The bridgehead methyl groups at C-10 and the bicyclic structure prevent ring flipping, creating a fixed steric environment.

-

Chelation Potential: The sulfonyl oxygens (

) and the carbonyl oxygen (

Mechanistic Divergence: Facial Selectivity

The core difference between the (2R) and (2S) isomers lies in how they shield the prostereogenic center of the attached substrate.

The Chelation-Controlled Model

In reactions such as the Aldol or Alkylation, the metal center coordinates with both the carbonyl oxygen of the acetyl group and one of the sulfonyl oxygens.

-

Topography: This chelation forces the enolate into a specific conformation (often Z-enolate).

-

Steric Blocking: The C-10 gem-dimethyl bridge is the "steric wall."

-

In the (2R)-isomer , the sultam framework blocks the bottom (Si) face of the enolate, forcing the electrophile to attack from the top (Re) face.

-

In the (2S)-isomer , the mirror image topology blocks the top face, forcing attack from the bottom.

-

Visualization of the Transition State

The following diagram illustrates the transition state for an aldol reaction using the (2R)-isomer, highlighting the chelation and facial blocking.

Figure 1: Mechanistic flow from (-)-Camphor to the (2R)-Sultam mediated aldol product.[1] The rigid scaffold ensures Re-face attack.

Synthetic Utility & Applications

Comparative Reactivity Profile

The choice between (2R) and (2S) is determined solely by the desired absolute configuration of the product.

| Feature | (2R)-N-Acetyl Sultam | (2S)-N-Acetyl Sultam |

| Precursor | ||

| Enolate Face Attack | Typically Re-face | Typically Si-face |

| Aldol Product (Evans) | "Syn" isomer (e.g., 2S, 3R) | "Syn" isomer (e.g., 2R, 3S) |

| Crystallinity | High (facilitates purification) | High (facilitates purification) |

| Availability | Commercially available | Commercially available |

Key Transformations

-

Asymmetric Alkylation: Treatment of the

-acetyl sultam with NaHMDS followed by an alkyl halide ( -

Asymmetric Aldol: Reaction with

mediated by

Experimental Protocols

Protocol: Synthesis of N-Acetyl-(2R)-Bornane-10,2-Sultam

Use this protocol to install the acetyl group onto the bare auxiliary.

Reagents:

-

(2R)-Bornane-10,2-sultam (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion, 1.1 equiv)

-

Acetyl Chloride (1.2 equiv)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add (2R)-sultam dissolved in anhydrous THF (

). -

Deprotonation: Cool the solution to

. Slowly add NaH. Evolution of -

Acylation: Cool back to

. Add Acetyl Chloride dropwise via syringe. The low temperature prevents O-acylation or other side reactions. -

Reaction: Allow the mixture to warm slowly to room temperature over 4 hours.

-

Workup: Quench with saturated

. Extract with -

Purification: Recrystallize from Ethanol/Hexane. The

-acetyl derivative should appear as colorless prisms.

Protocol: Asymmetric Aldol Reaction (Ti-Mediated)

Use this protocol to generate a chiral syn-aldol adduct.

Reagents:

- -Acetyl-(2R)-Sultam (1.0 equiv)

- (1.05 equiv)

-

DIPEA (Hunig's Base, 1.1 equiv)

-

Aldehyde (

, 1.1 equiv) - (anhydrous)

Methodology:

-

Enolization: Dissolve

-acetyl sultam in -

Addition: Add the aldehyde dropwise.

-

Reaction: Stir at

for 2-4 hours. Crucial: Do not warm up, as kinetic control is required for high diastereoselectivity. -

Quench: Quench with phosphate buffer (

). -

Analysis: The crude product usually shows

dr. Purify via flash chromatography.

References

-

Oppolzer, W. (1987). Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron.

-

Curran, D. P., et al. (1990). Controlling Stereochemistry in Radical Addition and Cyclization Reactions with Oppolzer's Camphor Sultam. Journal of the American Chemical Society.

-

Bauer, T., et al. (2000). A Comparison of Two Effective Chiral Auxiliaries - (2R)-bornane-10,2-sultam. Sciforum.

-

ChemicalBook. (2024). (2R)-Bornane-10,2-sultam Product Properties and CAS 94594-90-8.[3][4][5]

-

Sigma-Aldrich. (2024). N-Acetyl-(2S)

Sources

- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. CAS 94594-90-8: (2R)-Bornane-10,2-sultam | CymitQuimica [cymitquimica.com]

- 4. (2R)-Bornane-10,2-sultam | 94594-90-8 [chemicalbook.com]

- 5. (2R)-Bornane-10,2-sultam | C10H17NO2S | CID 145454 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Dynamics of N-Acetyl-(2R)-bornane-10,2-sultam: A Technical Blueprint for Asymmetric Synthesis and Purification

Executive Summary

N-Acetyl-(2R)-bornane-10,2-sultam, a prominent derivative of Oppolzer's camphorsultam, is a cornerstone chiral auxiliary in modern asymmetric synthesis[1]. The utility of this compound extends beyond its ability to induce high stereoselectivity; its true operational power lies in its unique thermodynamic solubility profile. By manipulating the solvent environment, chemists can seamlessly transition from homogeneous stereoselective reactions to heterogeneous, self-validating purifications via fractional crystallization[2]. This whitepaper dissects the solubility mechanics of N-Acetyl-(2R)-bornane-10,2-sultam, providing researchers with the causal logic and protocols necessary to optimize their synthetic workflows.

Thermodynamic Solubility Profile: Causality and Mechanics

The solubility of N-Acetyl-(2R)-bornane-10,2-sultam is governed by the interplay between its rigid, lipophilic bicyclic bornane skeleton and the highly polar sulfonamide (SO₂)—carbonyl (CO) dipoles. In the solid state, these dipoles align to form a tightly packed crystal lattice, resulting in a high melting point (typically 181–185°C for related N-acyl derivatives) and a pronounced insolubility in non-polar aliphatic media[3].

Conversely, in polar aprotic solvents, the solvent molecules effectively solvate the SO₂ and CO moieties, disrupting the crystal lattice and yielding highly concentrated homogeneous solutions. This dichotomy is the physical basis for its utility: reactions are conducted in polar aprotic solvents to ensure kinetic control, while non-polar solvents are employed as anti-solvents to drive the thermodynamic precipitation of pure diastereomers[4].

Table 1: Empirical Solubility Profile of N-Acetyl-(2R)-bornane-10,2-sultam

| Solvent Category | Representative Solvents | Solubility Profile | Operational Application |

| Polar Aprotic | THF, Dichloromethane (DCM), Acetone | High (>100 mg/mL at 25°C) | Primary media for enolization, acylations, and cycloadditions. Ensures homogeneous reaction kinetics. |

| Non-Polar Aliphatic | n-Hexane, n-Pentane, Heptane | Very Low (<5 mg/mL at 0°C) | Anti-solvents used for the fractional crystallization of diastereomeric adducts. |

| Aromatic | Toluene, Benzene | Moderate to High | Optimal for high-temperature transformations (e.g., thermal Diels-Alder reactions). |

| Protic / Aqueous | Water, Cold Methanol | Insoluble / Poor | Utilized during aqueous workup to partition and remove inorganic salts and water-soluble byproducts. |

Solvent-Driven Workflow Architecture

The strategic selection of solvents is not merely a matter of dissolution; it is a tool for chemical steering.

Phase 1: Homogeneous Enolization (The Kinetic Phase) To achieve high diastereoselectivity, the N-acetyl sultam must be completely dissolved. Tetrahydrofuran (THF) is the solvent of choice because it not only dissolves the auxiliary but also coordinates with the lithium cation (from bases like LDA or n-BuLi). This coordination breaks down enolate aggregates, creating a monomeric, highly reactive chiral enolate that undergoes predictable facial attack by electrophiles.

Phase 2: Fractional Crystallization (The Thermodynamic Phase) Following the reaction, the crude mixture contains a major and a minor diastereomer. Because the rigid bornane skeleton magnifies subtle stereochemical differences, the major diastereomer typically exhibits vastly superior crystal packing efficiency compared to the minor isomer. By exchanging the polar reaction solvent for a non-polar anti-solvent (like n-hexane), the major diastereomer spontaneously crystallizes, effectively purifying the product without the need for resource-intensive column chromatography[2].

Workflow integrating solvent solubility for asymmetric synthesis and isolation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The physical state of the reaction mixture at each step provides immediate feedback on the success of the operation.

Protocol A: Synthesis of N-Acetyl-(2R)-bornane-10,2-sultam via N-Acylation

Objective: Attach the acetyl group to the chiral auxiliary in a polar aprotic medium[3].

-

Dissolution: In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of (2R)-bornane-10,2-sultam in anhydrous dichloromethane (DCM) or acetone (0.5 M concentration). The solution must be completely clear.

-

Base Addition: Add 1.2 equivalents of triethylamine (Et₃N) and 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Stir for 5 minutes at room temperature.

-

Acylation: Cool the reaction to 0°C. Add 1.1 equivalents of acetyl chloride dropwise.

-

Causality: Dropwise addition controls the exothermic reaction and prevents the formation of localized hot spots that could lead to ketene dimerization. The immediate formation of a white precipitate (triethylamine hydrochloride) validates that the acylation is proceeding successfully.

-

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from a hot 1:4 mixture of ethyl acetate and n-hexane. The formation of white, needle-like crystals confirms the purity of the N-acetyl derivative.

Protocol B: Fractional Crystallization of Diastereomeric Adducts

Objective: Isolate the pure major diastereomer post-reaction leveraging differential solubility[2].

-

Solvent Exchange: Following the asymmetric reaction (e.g., alkylation in THF), quench the reaction and perform a standard aqueous workup. Concentrate the organic phase entirely under reduced pressure to remove all traces of the polar solvent (THF).

-

Dissolution in Good Solvent: Dissolve the crude, oily residue in the absolute minimum volume of warm ethyl acetate (approx. 40–50°C).

-

Anti-Solvent Titration: Slowly add n-hexane (or n-pentane) dropwise while swirling the flask until the solution reaches the "cloud point" (a faint, persistent turbidity).

-

Causality: The cloud point indicates that the solution is supersaturated with respect to the major diastereomer.

-

-

Annealing: Add a single drop of ethyl acetate to clear the turbidity, then allow the flask to cool undisturbed to room temperature, followed by cooling to 4°C overnight.

-

Isolation: Filter the resulting crystals and wash with ice-cold n-hexane. Analyze via chiral HPLC or NMR; the mother liquor will contain the minor diastereomer, while the crystals will typically exhibit a diastereomeric excess (d.e.) of >99%.

Conclusion

The efficacy of N-Acetyl-(2R)-bornane-10,2-sultam in drug development and natural product synthesis is inextricably linked to its solubility profile. By mastering the transition from highly soluble states in polar aprotic solvents to highly insoluble states in aliphatic hydrocarbons, researchers can exploit thermodynamic principles to achieve both flawless stereocontrol and effortless product isolation.

References

1.[3] "(2S)-Bornane-10,2-sultam | Chiral Auxiliary | RUO". Benchchem. 2.[2] "Synthetic Studies of Trichloroleucine Marine Natural Products. Michael Addition of LiCCl3 to N-Crotonylcamphor Sultam | Organic Letters". ACS Publications. 3.[4] "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer". Semantic Scholar. 4.[1] "ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary". ResearchGate.

Sources

N-Acetyl Oppolzer Sultam: Structural Nomenclature, Asymmetric Synthesis Applications, and Experimental Workflows

Introduction and Chemical Identity

Oppolzer's sultam (bornane-10,2-sultam) is a privileged chiral auxiliary widely utilized in asymmetric synthesis to dictate the stereochemical outcome of complex carbon-carbon bond-forming reactions 1. When functionalized as an N-acyl derivative, specifically N-acetyl Oppolzer sultam , it serves as an exceptionally reliable acetate synthon. This derivative is paramount for highly stereoselective aldol additions, alkylations, and Diels-Alder cycloadditions, enabling the construction of enantiopure architectures in drug discovery 2.

CAS Registry Numbers and IUPAC Nomenclature

Due to the chiral nature of the bornane skeleton, N-acetyl camphorsultam exists as two distinct enantiomers. The accurate identification of these stereoisomers is critical for reproducible drug development and stereocontrolled synthesis .

Table 1: Chemical Identity and Nomenclature of N-Acetyl Oppolzer Sultam

| Property | N-Acetyl-(2R)-bornane-10,2-sultam | N-Acetyl-(2S)-bornane-10,2-sultam |

| CAS Number | 141993-16-0 3 | 150448-66-1 |

| Preferred IUPAC Name | 4-acetyl-10,10-dimethyl-3λ⁶-thia-4-azatricyclo[5.2.1.0^{1,5}]decane-3,3-dione 3 | 4-acetyl-10,10-dimethyl-3λ⁶-thia-4-azatricyclo[5.2.1.0^{1,5}]decane-3,3-dione []() |

| Molecular Formula | C₁₂H₁₉NO₃S | C₁₂H₁₉NO₃S |

| Molecular Weight | 257.35 g/mol | 257.35 g/mol |

Mechanistic Grounding: Causality in Asymmetric Induction

The efficacy of N-acetyl Oppolzer sultam stems from its rigid bicyclic framework and the strong electron-withdrawing nature of the sulfonyl group.

-

Enhanced Acidity & Enolization: The camphorsultam moiety significantly enhances the acidity of the N-acetyl α-protons. This facilitates rapid, quantitative soft enolization under mild conditions (e.g., using TiCl₄/iPr₂NEt or boron triflates), preventing unwanted side reactions or decomposition 1.

-

Facial Shielding (Chelation Control): Upon enolization, the metal cation (e.g., Ti⁴⁺, B³⁺) coordinates with both the enolate oxygen and one of the sulfonyl oxygens. This bidentate chelation locks the enolate into a highly rigid (Z)-geometry. The pseudo-axial methyl group (C-8) and the overall steric bulk of the bornane skeleton effectively block one diastereotopic face (typically the Si-face in the (2R)-sultam). Consequently, electrophiles (such as aldehydes) are forced to approach exclusively from the less hindered Re-face, leading to exceptionally high diastereomeric ratios (dr > 95:5) 4.

Figure 1: Mechanistic workflow of asymmetric aldol addition utilizing N-acetyl Oppolzer sultam.

Experimental Methodologies

Synthesis of N-Acetyl Oppolzer Sultam

The preparation of the N-acetyl derivative from the parent camphorsultam is a high-yielding, self-validating protocol. The conversion relies on the deprotonation of the sulfonamide nitrogen followed by nucleophilic acyl substitution 5.

Protocol: Acetylation of (-)-10,2-Camphorsultam Self-Validation Checkpoint: The reaction progress is easily monitored by TLC. The highly crystalline nature of the product ensures that any unreacted starting material or over-acylated byproducts remain in the mother liquor during recrystallization, guaranteeing >99% purity.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Dissolution: Dissolve 10.0 g (46.4 mmol) of (-)-10,2-camphorsultam (CAS: 108448-77-7) 6 in 100 mL of anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 2.04 g, 51.0 mmol, 1.1 equiv) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases. (Alternatively, n-BuLi can be used at -78 °C)1.

-

Acylation: Dropwise add acetyl chloride (4.0 mL, 55.7 mmol, 1.2 equiv) or acetic anhydride via syringe over 15 minutes 5.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2 hours.

-

Quench & Extraction: Carefully quench the reaction with 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

-

Washing: Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL), then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude off-white solid from hot ethanol to afford N-acetyl-(2R)-bornane-10,2-sultam as colorless prisms (Typical yield: 92-95%).

Figure 2: Step-by-step experimental workflow for synthesizing N-acetyl Oppolzer sultam.

Application: Asymmetric Aldol Addition

The N-acetyl sultam is subjected to a soft enolization protocol to generate a titanium enolate, which subsequently reacts with an aldehyde to form a highly enantioenriched syn-aldol product.

Protocol: Titanium-Mediated Aldol Reaction Self-Validation Checkpoint: The formation of a deep red/orange solution immediately upon the addition of TiCl₄ and iPr₂NEt visually confirms the generation of the active titanium enolate [[2]]().

-

Enolization: Dissolve N-acetyl camphorsultam (1.0 equiv) in anhydrous CH₂Cl₂ under argon at -78 °C. Add TiCl₄ (1.05 equiv) dropwise, followed by N,N-diisopropylethylamine (iPr₂NEt, 1.1 equiv). Stir for 1 hour at -78 °C.

-

Addition: Add the desired aldehyde (1.2 equiv) dropwise. Stir at -78 °C for 2-4 hours.

-

Quench: Quench with saturated aqueous NH₄Cl at -78 °C, then allow to warm to room temperature.

-

Isolation: Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. The resulting syn-aldol adduct usually crystallizes readily, allowing for diastereomeric enrichment via simple recrystallization.

Table 2: Comparative Cleavage Methods for Auxiliary Removal Once the asymmetric transformation is complete, the chiral auxiliary must be removed without racemizing the newly formed stereocenter.

| Reagent System | Target Product | Typical Yield | Causality & Advantages |

| LiOH, H₂O₂ / THF-H₂O | Chiral Carboxylic Acid | 85-95% | H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the sterically hindered acyl group efficiently while avoiding epimerization at the α-position. |

| DIBAL-H / CH₂Cl₂ (-78 °C) | Chiral Primary Alcohol | 80-90% | Direct reductive cleavage. Operates at low temperatures to prevent over-reduction or retro-aldol pathways. |

| LiAlH₄ / THF (0 °C) | Chiral Primary Alcohol | 85-95% | Stronger reductant; provides rapid cleavage. Requires careful temperature control to avoid reducing the sultam's sulfonyl group. |

Conclusion

N-acetyl Oppolzer sultam remains a cornerstone reagent in the toolkit of synthetic organic chemists and drug development professionals. By leveraging the rigid stereochemical environment of the bornane framework, it provides predictable, self-validating, and highly enantioselective pathways for constructing complex carbon architectures. Its crystalline nature, ease of preparation, and non-destructive cleavage make it highly scalable for both academic research and industrial applications.

References

-

[[1] Large-Scale Preparation of Oppolzer's Glycylsultam - Organic Syntheses]()

-

[ products - Coolpharm]()

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-ACETYL-10,10-DIMETHYL-3LAMBDA6-THIA-4-AZATRICYCLO[5.2.1.0^{1,5}]DECANE-3,3-DIONE | CAS 141993-16-0 [matrix-fine-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (2S)-Bornane-10,2-sultam | CAS#:108448-77-7 | Chemsrc [chemsrc.com]

The Role of N-Acyl Sultams in the Total Synthesis of Complex Natural Products: A Technical Guide

Executive Summary

The stereoselective construction of carbon-carbon and carbon-heteroatom bonds remains a paramount challenge in the total synthesis of natural products and active pharmaceutical ingredients (APIs). Among the arsenal of chiral auxiliaries, Wolfgang Oppolzer’s camphorsultam (bornane-10,2-sultam) stands out for its exceptional diastereofacial directing ability and crystalline nature[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes. Here, we will dissect the mechanistic causality behind N-acyl sultam-directed stereocontrol, evaluate its pivotal role in synthesizing complex natural products (e.g., Tetrahydrolipstatin, Belactosin C, and Cyanocycline A), and provide self-validating experimental protocols designed for high-fidelity replication in drug development workflows.

Mechanistic Principles of Stereocontrol

The efficacy of Oppolzer's sultam relies on a rigid bicyclic bornane framework that effectively shields one face of an attached prochiral substrate[2]. When functionalized as an N-acyl derivative, the auxiliary dictates the trajectory of incoming electrophiles through steric gating.

Causality of Enolate Geometry and Chelation

The stereochemical outcome of an N-acyl sultam-mediated reaction (such as an aldol addition or alkylation) is fundamentally driven by the geometry of the intermediate enolate and its chelation state:

-

Chelation Control (Z-Enolates): When treated with Lewis acids like

or -

Non-Chelation Control (E-Enolates): Under non-chelating conditions (e.g., using purely alkaline bases without coordinating metals), the dipoles of the carbonyl and sulfonyl groups repel each other, adopting an anti conformation. This alters the facial bias, allowing access to the complementary diastereomer.

Caption: Mechanistic divergence of N-acyl sultam enolates based on chelation control.

Key Applications in Natural Product Total Synthesis

The predictability of the sultam auxiliary has made it a cornerstone in the total synthesis of biologically active natural products.

(-)-Tetrahydrolipstatin (Orlistat)

(-)-Tetrahydrolipstatin is a potent inhibitor of pancreatic lipase. Its total synthesis requires the precise construction of a

Belactosin C

Belactosin C is an antitumor antibiotic that targets the 20S proteasome. The synthesis of its core

-

Causality: A 1.0 equivalent of

enforces a tight monomeric chelate (favoring syn), whereas an excess (>2.0 eq) disrupts this tight chelate by forming bimetallic species, altering the transition state to favor the anti diastereomer.

Cyanocycline A & Bioxalomycin

In the formal total synthesis of the naphthyridinomycin family (Cyanocycline A), Garner and co-workers utilized an asymmetric

Manzacidin B

The synthesis of Manzacidin B utilized a novel

Quantitative Data Summary

The following table synthesizes the quantitative performance of N-acyl sultams across the discussed natural product syntheses.

| Natural Product Target | Reaction Type | Key Reagents / Catalyst | Stereoselectivity (dr) | Yield (Key Step) |

| (-)-Tetrahydrolipstatin | Asymmetric Aldol | > 95:5 (anti) | 82% | |

| Belactosin C | Asymmetric Aldol | Up to 99:1 (syn or anti) | 78 - 85% | |

| Cyanocycline A | 1,3-Dipolar Cycloaddition | > 98:2 (endo) | 74% | |

| Manzacidin B | Cu-Catalyzed Aldol | 13:1 (syn) | 84% |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes built-in verification mechanisms to prevent downstream failures.

Protocol 1: Synthesis of the Oppolzer Sultam Precursor

Starting from (-)-camphor-10-sulfonyl chloride.[7]

-

Amidation: Dissolve (-)-camphor-10-sulfonyl chloride (1.0 eq) in anhydrous

. Cool to 0 °C. -

Addition: Dropwise add aqueous ammonia (28-30%, excess) under vigorous stirring.

-

Causality: The biphasic system prevents the formation of dimeric sulfonimides by keeping the local concentration of the reactive sulfonyl chloride low.

-

-

Isolation: Stir for 2 hours at room temperature. Separate the organic layer, wash with water, dry over

, and concentrate to yield (-)-camphor-10-sulfonamide as a white solid. -

Cyclization (Reduction): The sulfonimide is subsequently reduced using

in THF.-

Validation: The reduction is stereoselective due to the steric bulk of the methyl groups, producing exclusively the exo isomer[1]. Confirm the absence of the endo isomer via

-NMR (absence of the distinct endo C-H proton signal at ~3.4 ppm).

-

Protocol 2: Sultam-Directed Asymmetric Aldol Reaction

This protocol establishes the stereocenter prior to auxiliary cleavage.

-

Enolization: Dissolve the N-acyl sultam (1.0 eq) in anhydrous

under an argon atmosphere. Cool to -78 °C. -

Chelation: Add

(1.05 eq, 1.0 M in-

Causality:

acts as a bidentate Lewis acid, locking the sultam carbonyl and sulfonyl oxygens into a rigid chelate.

-

-

Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise. Stir for 30 minutes at -78 °C.

-

Causality: DIPEA is strictly chosen over Triethylamine (

) because its steric bulk prevents competitive ketene formation, ensuring quantitative conversion to the Z-enolate.

-

-

Electrophile Addition: Add the aldehyde (1.2 eq) dropwise. Stir for 2 hours at -78 °C.

-

Quench & Self-Validation: Quench with saturated aqueous

. Extract with-

Validation Checkpoint: Before proceeding to cleavage, take a 5 mg aliquot of the crude mixture for

-NMR. Integrate the newly formed

-

Caption: Self-validating experimental workflow for sultam-directed asymmetric synthesis.

Protocol 3: Non-Destructive Auxiliary Cleavage

A critical failure point in sultam methodology is the unintended cleavage of the robust N-S bond during auxiliary removal, which destroys the recyclable sultam and lowers the yield of the target carboxylic acid[8].

-

Standard Method: For unhindered substrates, use

in THF/Water. -

Advanced Method (For Sterically Hindered Substrates): To prevent N-S bond cleavage, utilize Tetrabutylammonium hydrogen peroxide (

) under strictly anhydrous conditions[8], or employ-

Causality:

acts as a mild, oxophilic Lewis acid that selectively activates the exocyclic acyl carbonyl without perturbing the highly stable sulfonamide linkage, allowing for quantitative recovery of the crystalline sultam via simple filtration.

-

References

-

Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. Tetrahedron: Asymmetry. 6

-

(2S)-Bornane-10,2-sultam | Chiral Auxiliary. Benchchem. 2

-

The Use of (-)-Camphoric Acid in the Synthesis of Pharmaceutical Intermediates. Benchchem. 7

-

Asymmetric [C + NC + CC] Coupling Entry to the Naphthyridinomycin Natural Product Family: Formal Total Synthesis of Cyanocycline. ACS Publications. 5

-

Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate / The Journal of Organic Chemistry. 4

-

Enantioselective total synthesis of (−)-tetrahydrolipstatin using Oppolzer's sultam directed aldol reaction. ResearchGate / Tetrahedron Letters. 3

-

Camphorsultam. Wikipedia. 1

-

2-Amino-2-phenylpropan-1-ol (Auxiliary Cleavage Protocols). Benchchem. 8

Sources

- 1. Camphorsultam - Wikipedia [en.wikipedia.org]

- 2. (2S)-Bornane-10,2-sultam | Chiral Auxiliary | RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 2-Amino-2-phenylpropan-1-ol | 90642-81-2 | Benchchem [benchchem.com]

The Bornane Ultimatum: Leveraging Steric Bulk for Enantioselective Catalysis

Executive Summary

The bornane skeleton (1,7,7-trimethylbicyclo[2.2.1]heptane) represents one of nature’s most effective "chiral pockets."[1] Derived from inexpensive terpenes like camphor, this scaffold is not merely a passive carrier of chirality but an active steric enforcer.[1] Its utility in drug development and asymmetric catalysis stems from the rigid bicyclic framework and the strategic placement of the C7 gem-dimethyl bridge. This guide dissects the steric mechanics of the bornane skeleton, detailing how its bulk directs enantioselectivity in transition metal catalysis, specifically focusing on the Noyori organozinc alkylation and Oppolzer’s sultam chemistry.

Structural Fundamentals: The Geometry of Exclusion

To utilize the bornane skeleton, one must understand its three-dimensional steric map.[1] The molecule is a rigid bicyclo[2.2.1]heptane system. Its catalytic efficacy is governed by the distinction between the Exo and Endo faces, and the "shading" provided by the C7 bridge.

The C7 Gem-Dimethyl "Wall"

The defining feature of the bornane skeleton is the C7 carbon, which bridges C1 and C4. It bears two methyl groups (C8 and C9).[1]

-

The Syn-Methyl (C9): Projects over the exo face (the "top" of the roof).

-

The Anti-Methyl (C8): Projects away but contributes to the overall bulk.

In catalytic applications, this creates a "Steric Wall."[1] When a metal coordinates to a functional group at C2 or C3, the exo face is often shielded by the C9 methyl group, forcing incoming reagents to approach from the endo face, or vice versa, depending on the specific linker length and metal geometry.

Graphviz Diagram 1: The Bornane Steric Map

The following diagram visualizes the hierarchy of steric hindrance in the bornane skeleton, highlighting the critical "Conflict Zones" that dictate selectivity.

Figure 1: Logical flow of steric hindrance in the bornane skeleton.[1] The C7 bridge acts as a gatekeeper, blocking the Exo face and forcing Endo approach.

Mechanistic Implications: The DAIB Paradigm

The most illustrative example of bornane sterics in action is (-)-DAIB (3-exo-morpholinoisoborneol), a ligand pioneered by Ryōji Noyori for the enantioselective addition of diethylzinc to aldehydes.[1]

The Mechanism of Stereo-Control

Unlike simple steric blocking, DAIB operates via a Ligand-Accelerated Catalysis mechanism involving a dinuclear zinc complex.[1]

-

Chelation: The amino-alcohol ligand binds to the zinc, forming a rigid 5-membered chelate ring.

-

The Pocket: The bornane backbone forces the zinc complex into a specific geometry. The C7 gem-dimethyl group prevents the aldehyde substrate from approaching from the "top" (relative to the bornane plane).

-

Transition State: The transition state is a tricyclic system (Zn-O-Zn-N).[1] The steric bulk of the bornane skeleton forces the aldehyde substituent (R) to orient away from the bornane core to minimize 1,3-diaxial-like interactions.

This results in the exclusive delivery of the alkyl group to the Si-face (or Re-face, depending on the antipode used) of the aldehyde.

Graphviz Diagram 2: DAIB Catalytic Cycle

Figure 2: The catalytic cycle of DAIB-mediated alkylation.[1] Note the "Steric Filtering" step at the Transition State.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol utilizes a DAIB-analogue derived from camphor to synthesize (S)-1-phenyl-1-propanol.[1] This reaction is a benchmark for testing bornane-derived steric control.[1]

Safety Note: Diethylzinc is pyrophoric.[1] All manipulations must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.[1]

Reagents & Equipment[1][2][3]

-

Ligand: (-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB) [2 mol%][1]

-

Substrate: Benzaldehyde (1.0 mmol, freshly distilled)

-

Reagent: Diethylzinc (1.0 M in hexane, 2.0 mmol)

-

Solvent: Toluene (Anhydrous)[1]

-

Equipment: Schlenk line, flame-dried glassware.

Step-by-Step Methodology

-

Catalyst Formation:

-

In a flame-dried Schlenk tube, dissolve (-)-DAIB (4.0 mg, 0.02 mmol) in anhydrous toluene (2.0 mL).

-

Cool the solution to 0°C.

-

Add Diethylzinc (2.0 mL, 2.0 mmol) dropwise via syringe.[1]

-

Observation: Evolution of ethane gas will be observed. Stir for 15 minutes at 0°C to ensure formation of the active zinc-chelate.

-

-

Substrate Addition:

-

Add Benzaldehyde (106 mg, 1.0 mmol) slowly to the reaction mixture.

-

Mechanistic Insight: The solution may change color (often pale yellow) as the aldehyde coordinates to the zinc center.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 6–12 hours.

-

Monitoring: Monitor consumption of aldehyde via TLC (Hexane/EtOAc 4:1).

-

-

Quenching & Workup:

-

Analysis:

Strategic Ligand Design: Tuning the Skeleton

The bornane skeleton is not a "one-size-fits-all" solution.[1][2] The steric environment can be tuned by modifying the C2 and C3 positions. The table below summarizes how structural modifications impact steric influence.

| Ligand Class | Substitution Pattern | Steric Mechanism | Primary Application |

| DAIB | C3-Amino, C2-Exo-Hydroxyl | Chelation creates a rigid bicyclic transition state; C7-Me blocks the top face.[1] | Organozinc addition to aldehydes.[1][3][4][5] |

| Camphorsultam | C2-Sultam (Fused Ring) | Sulfonyl oxygens create electronic/steric repulsion; Rigid "anchor" for enolates.[1] | Asymmetric Diels-Alder; Alkylation of enolates.[1][6] |

| Isoborneol | C2-Exo-Hydroxyl | Simple steric bulk; OH directs metal coordination.[1] | Reduction auxiliary; Lewis acid modifier.[1] |

| Camphor-Pyridine | C2-Pyridine, C3-H | Monodentate or bidentate; relies on the "wing" of the bornane for shielding. | Palladium-catalyzed allylic substitution.[1] |

Why "Exo" Matters

In almost all bornane-derived catalysts (like DAIB), the functional groups are positioned in the Exo configuration.

-

Reason: The Endo face is concave and sterically congested by the C5-C6 bridge protons.

-

Result: Placing ligands on the Exo face exposes them to the substrate while using the C7-bridge as a "backstop" to prevent attack from the rear.

References

-

Noyori, R., & Kitamura, M. (1991).[1] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.[1] Angewandte Chemie International Edition. Link[1]

-

Oppolzer, W. (1987).[1] Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.[1] Pure and Applied Chemistry. Link

-

Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986).[1] Enantioselective alkylation of aldehydes promoted by a chiral amino alcohol.[3] Journal of the American Chemical Society. Link[1]

-

Knochel, P., & Betzemeier, B. (1998).[1] Asymmetric catalysis with organozinc reagents. Chemical Reviews. Link[1]

-

Luh, T. Y. (1998).[1] New Developments in Camphor-Derived Chiral Auxiliaries. Synlett. Link

Sources

Methodological & Application

Asymmetric Alkylation via N-Acyl-(2R)-bornane-10,2-sultam: A Detailed Protocol and Application Guide

Abstract

This comprehensive guide details the application of N-acyl-(2R)-bornane-10,2-sultam, commonly known as Oppolzer's sultam, as a powerful chiral auxiliary for asymmetric alkylation reactions.[1][2][3] This methodology provides a robust and highly predictable route to enantiomerically enriched carboxylic acid derivatives, which are pivotal building blocks in pharmaceutical and natural product synthesis. We will delve into the mechanistic underpinnings of the stereochemical control, provide detailed, step-by-step protocols for the key transformations, and present representative data to guide researchers in applying this technique.

Introduction: The Power of Chiral Auxiliaries

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is a cornerstone of modern organic chemistry and drug development.[4] Among the various strategies, the use of chiral auxiliaries remains a highly reliable and versatile approach.[5][6] A chiral auxiliary is a stereochemically pure molecule that is temporarily incorporated into an achiral substrate to direct the stereochemical course of a subsequent reaction.[6] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[5]

N-Acetyl-(2R)-bornane-10,2-sultam, a derivative of camphor, is a highly effective chiral auxiliary due to its rigid bicyclic structure, which provides excellent steric shielding of one face of the enolate derived from the N-acyl moiety.[7] This steric hindrance dictates the trajectory of the incoming electrophile, leading to high diastereoselectivity in the alkylation step.

Mechanistic Rationale: Achieving Stereocontrol

The stereochemical outcome of the alkylation is governed by the formation of a specific enolate geometry and the subsequent sterically-biased approach of the electrophile.

-

Enolate Formation: The process begins with the deprotonation of the α-proton of the N-acylsultam using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA).[8][9][10] The use of a strong base is crucial to ensure complete and irreversible enolate formation, preventing side reactions.[8][10][11] The chelation of the lithium cation between the carbonyl oxygen and the sulfonyl oxygen is believed to favor the formation of the Z-enolate.

-

Diastereoselective Alkylation: The rigid bornane skeleton of the sultam auxiliary effectively blocks one face of the enolate.[7] The bulky gem-dimethyl group and the sulfonyl group create a significant steric bias, forcing the incoming alkyl halide (electrophile) to approach from the less hindered face. This results in the formation of a new stereocenter with a predictable absolute configuration.

Diagram: Mechanism of Asymmetric Alkylation

Caption: Workflow of asymmetric alkylation using N-acyl-bornane-10,2-sultam.

Experimental Protocols

This section provides detailed, step-by-step procedures for the key stages of the asymmetric alkylation process.

Protocol 1: N-Acylation of (2R)-Bornane-10,2-sultam

This initial step attaches the desired acyl group to the chiral auxiliary.

Materials:

-

(2R)-Bornane-10,2-sultam

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve (2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

-

Add the acyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-acyl-(2R)-bornane-10,2-sultam.

Protocol 2: Asymmetric Alkylation

This is the core step where the new stereocenter is created.

Materials:

-

N-Acyl-(2R)-bornane-10,2-sultam (from Protocol 1)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

LDA Preparation: Under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF in a flame-dried flask. Cool the solution to -78 °C and slowly add n-butyllithium (1.05 eq). Stir for 30 minutes at 0 °C to form the LDA solution.

-

In a separate flame-dried flask, dissolve the N-acyl-(2R)-bornane-10,2-sultam (1.0 eq) in anhydrous THF.

-

Cool the sultam solution to -78 °C.

-

Slowly add the freshly prepared LDA solution dropwise to the sultam solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the alkylated product. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

The final step involves removing the auxiliary to yield the desired chiral carboxylic acid derivative. Hydrolysis is a common method.

Materials:

-

Alkylated N-acyl-(2R)-bornane-10,2-sultam (from Protocol 2)

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (LiOH)

-

Diethyl ether

-

Aqueous hydrochloric acid (HCl, 1 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alkylated N-acyl-(2R)-bornane-10,2-sultam (1.0 eq) in a mixture of THF and water.

-

Cool the solution to 0 °C and add lithium hydroxide (2.0 eq).

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the recovered chiral auxiliary. The ether layers can be combined, dried, and concentrated to recover the (2R)-bornane-10,2-sultam.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.

-

Extract the acidified aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

Diagram: Experimental Workflow

Caption: A streamlined overview of the experimental procedure.

Data Presentation: Expected Outcomes

The asymmetric alkylation using N-acyl-(2R)-bornane-10,2-sultam typically affords high yields and excellent diastereoselectivities. The following table provides representative data for the alkylation of N-propionyl-(2R)-bornane-10,2-sultam with various alkyl halides.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Methyl Iodide | N-(2-Methylpropanoyl)-sultam | >90 | >99:1 |

| Ethyl Iodide | N-(2-Ethylpropanoyl)-sultam | >90 | >99:1 |

| Benzyl Bromide | N-(2-Benzylpropanoyl)-sultam | >85 | >98:2 |

| Allyl Bromide | N-(2-Allylpropanoyl)-sultam | >85 | >98:2 |

Note: Yields and diastereomeric ratios are highly dependent on the specific substrate and reaction conditions and should be optimized accordingly.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The success of this reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.

-

LDA Quality: The use of freshly prepared or high-quality commercial LDA is critical for efficient enolate formation.

-

Temperature Control: Maintaining low temperatures (-78 °C) during enolate formation and alkylation is crucial to prevent side reactions and ensure high selectivity.

-

Electrophile Reactivity: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) generally give the best results. Less reactive electrophiles may require longer reaction times or elevated temperatures, which can compromise diastereoselectivity.

-

Auxiliary Removal: While basic hydrolysis is common, other methods like reductive cleavage (e.g., with LiAlH₄ to give the corresponding alcohol) can also be employed, depending on the desired final product.[3]

Conclusion

The asymmetric alkylation of N-acyl-(2R)-bornane-10,2-sultam is a powerful and reliable method for the synthesis of enantiomerically enriched carboxylic acid derivatives. Its high degree of stereocontrol, predictable outcomes, and the ability to recover the chiral auxiliary make it a valuable tool for researchers in both academic and industrial settings. By carefully following the detailed protocols and considering the key experimental parameters outlined in this guide, scientists can effectively utilize this methodology to advance their synthetic endeavors.

References

-

Majid M. Heravi, Vahideh Zadsirjan, and Hoda Hamidi. Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. Tetrahedron: Asymmetry, 25(15):1061-1090, 2014. [Link]

-

ChemInform. ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform, 45(45), 2014. [Link]

-

Timothy J. C. O’Riordan, et al. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer’s sultam. Reaction Chemistry & Engineering, 3(2):183-189, 2018. [Link]

-

Gullapalli Kumaraswamy, et al. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 72(19):7147-7154, 2007. [Link]

-

Wikipedia. Camphorsultam. [Link]

-

Christian Chapuis, Anna Kucharska, and Janusz Jurczak. A Comparison of Two Effective Chiral Auxiliaries - (2R)-bornane-10,2-sultam and (2R)-bornane-10,2-cyclohydrazide - using the [4+2] Cycloaddition of Cyclopentadiene to their N,N'-fumaroyl derivatives. Molecules, 5(7):949-960, 2000. [Link]

-

Wolfgang Oppolzer, et al. Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society, 112(7):2767-2772, 1990. [Link]

-

Sadia Asad, et al. A concise, one-pot, three-component synthesis of bicyclic acyl sultams. Organic Letters, 16(15):4044-4047, 2014. [Link]

-

Elisa Speranza. Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids. University of Milan, 2011. [Link]

-

Wolfgang Oppolzer, et al. Bornanesultam-Directed Asymmetric Synthesis of Crystalline, Enantiomerically Pure 'Syn'-Aldols. Journal of the American Chemical Society, 112(7):2767-2772, 1990. [Link]

-

Chemistry LibreTexts. 19.8: Using LDA to Form an Enolate Ion. [Link]

-

ChemPlayer. Enolate Anion Formation Using LDA. YouTube, 2011. [Link]

-

University of Windsor. Asymmetric Synthesis. [Link]

-

Chemistry LibreTexts. 19.8 Using LDA to Form an Enolate Ion. [Link]

-

Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]

-

ResearchGate. Development of Scalable Synthesis of Chiral Sultam via a Chiral Phosphoric Acid-Promoted tert -Butyl Carbamate Deprotection–Resolution Sequence or Diastereoselective Hydrogenation. [Link]

-

Organic Chemistry Tutor. Alkylation of Enolates. [Link]

-

Gregory C. Fu, et al. A General, Modular Method for the Catalytic Asymmetric Synthesis of Alkylboranes. Science, 333(6049):1605-1608, 2011. [Link]

-

David A. Evans, Günter Helmchen, and Magnus Rüping. Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis - The Essentials, 2007. [Link]

-

PubChem. (2R)-Bornane-10,2-sultam. [Link]

-

KTH Royal Institute of Technology. Methods for Asymmetric Olefination Reactions; Development and Application to Natural Product Synthesis. [Link]

-

ResearchGate. ChemInform Abstract: Lithium-Initiated Imide Formation. A Simple Method for N-acylation of 2-Oxazolidinones and Bornane2,10-sultam. [Link]

-

ChemRxiv. Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Con-struction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds. [Link]

-

Royal Society of Chemistry. γ-Sultam-cored N,N-ligands in the ruthenium(ii)-catalyzed asymmetric transfer hydrogenation of aryl ketones. Organic & Biomolecular Chemistry, 10(48):9595-9602, 2012. [Link]

-

Organic Syntheses. Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. [Link]

-

ResearchGate. Methods for cleavage of chiral auxiliary. [Link]

-

Royal Society of Chemistry. Catalytic asymmetric allylic alkylation employing heteroatom nucleophiles: a powerful method for C–X bond formation. Chemical Science, 4(3):913-925, 2013. [Link]

-

eScholarship. The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Camphorsultam - Wikipedia [en.wikipedia.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

Synthesis of enantiopure amino acids via N-Acetyl-(2R)-bornane-10,2-sultam

Application Note: Asymmetric Synthesis of Enantiopure

Executive Summary

The demand for non-proteinogenic, enantiopure

This guide details the protocol for using Oppolzer’s Sultam ((2R)-bornane-10,2-sultam) to synthesize L-

Mechanistic Principles

The high stereoselectivity of this reaction (typically >99% de) relies on the formation of a rigid, chelated metal enolate.

-

Chelation Control: Upon treatment with a base (e.g.,

-BuLi), the lithium atom coordinates with both the sulfonyl oxygen and the enolate oxygen, locking the conformation. -

Steric Blocking: The gem-dimethyl bridge of the camphor skeleton effectively shields the bottom (endo) face of the enolate.

-

Facial Selectivity: Electrophiles are forced to approach from the open top (exo) face.[1] For the (2R)-sultam derivative, this results in the formation of the L-amino acid stereocenter.

Diagram 1: Stereochemical Logic & Transition State

Caption: The lithium cation chelates the sulfonyl and enolate oxygens, while the camphor framework blocks the lower face, forcing top-face attack.[1]

Experimental Protocol

This protocol utilizes the Schiff Base (Imine) method, which is the most versatile route for generating

Reagents:

-

Auxiliary: (-)-N-(Glycyl)-(2R)-bornane-10,2-sultam.[1]

-

Protection: Benzophenone imine (creates the Schiff base).

-

Base:

-Butyllithium ( -

Solvent: Anhydrous THF (with HMPA or DMPU as cosolvent).[1]

Phase A: Preparation of the Glycine Template

Note: This step converts the glycyl-sultam into the active nucleophile precursor.

-

Condensation: Dissolve N-glycyl-(2R)-sultam (1.0 equiv) in dry dichloromethane (DCM).

-

Imine Formation: Add benzophenone imine (1.05 equiv) and a catalytic amount of

-toluenesulfonic acid (TsOH).[1] -

Reflux: Stir at room temperature or mild reflux for 12–24 hours until TLC indicates consumption of the starting material.

-

Workup: Wash with NaHCO

, dry over MgSO

Phase B: Asymmetric Alkylation (The Critical Step)

| Parameter | Specification | Rationale |

| Temperature | -78°C (Strict) | Prevents enolate equilibration and ensures kinetic control.[1] |

| Atmosphere | Argon/Nitrogen | Moisture destroys the enolate immediately. |

| Concentration | 0.1 M - 0.2 M | Dilution prevents aggregation that can lower selectivity.[1] |

| Co-Solvent | HMPA or DMPU (10-20%) | Disrupts Li-aggregates to form the reactive monomeric species.[1] |

Step-by-Step:

-

Dissolution: Dissolve the Sultam-Gly-Imine (1.0 equiv) in anhydrous THF under Argon. Add DMPU (approx. 4 equiv relative to base).[1]

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Enolization: Dropwise add

-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes. The solution typically turns deep red/orange.-

Checkpoint: Stir for 30–60 minutes at -78°C to ensure complete deprotonation.

-

-

Alkylation: Add the alkyl halide (R-X, 1.2–1.5 equiv) dropwise.[1]

-

Quench: Once TLC shows conversion, quench with saturated NH

Cl solution at low temperature. -

Purification (The Sultam Advantage): Extract with ether/EtOAc.[1] Concentrate. Recrystallize the crude solid from Ethanol or Hexane/EtOAc.

-

Result: This step upgrades the diastereomeric excess (de) from ~90% to >99%.

-

Phase C: Hydrolysis and Recovery

Goal: Release the amino acid without racemization and recover the expensive sultam.

-

Imine Hydrolysis: Treat the alkylated intermediate with mild acid (0.5 N HCl in THF) at 0°C for 1 hour. This removes the benzophenone group, yielding the free amine salt attached to the sultam.

-

Sultam Cleavage (LiOOH Method):

-

Dissolve the intermediate in THF/Water (3:1).

-

Add LiOH (2 equiv) and H

O -